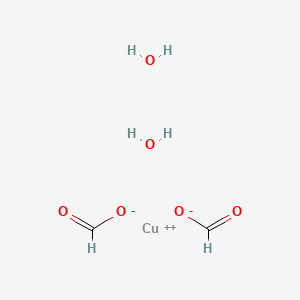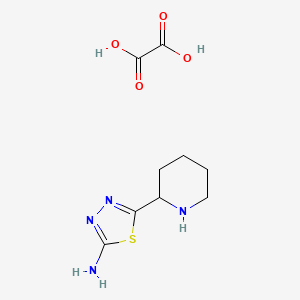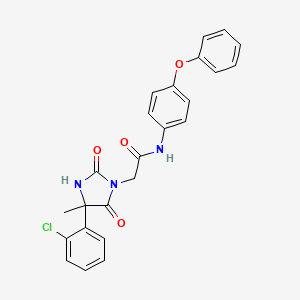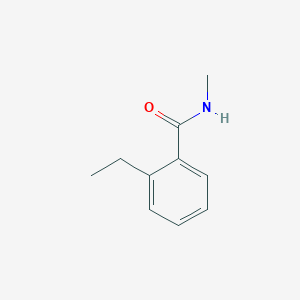
2-Ethyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-N-methylbenzamide is an organic compound with the molecular formula C10H13NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-N-methylbenzamide typically involves the reaction of 2-ethylbenzoic acid with methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic processes. One such method involves the use of copper-based metal-organic frameworks to promote oxidative couplings, resulting in high yields and efficient synthesis . This approach is considered environmentally friendly and economically viable due to its high atom economy and reaction mass efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Ethyl-N-methylbenzamide has a wide range of applications in scientific research:
Medicine: In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Industry: Its unique chemical properties make it valuable in the production of materials and polymers, enhancing the efficiency of industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact mechanisms are still under investigation, and ongoing research aims to elucidate the detailed pathways involved.
Comparación Con Compuestos Similares
N-Methylbenzamide: A simpler analog with a methyl group attached to the nitrogen atom.
N,N-Dimethylbenzamide: Contains two methyl groups on the nitrogen atom.
N-Ethylbenzamide: Features an ethyl group on the nitrogen atom.
Comparison: 2-Ethyl-N-methylbenzamide is unique due to the presence of both an ethyl and a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N-Methylbenzamide and N,N-Dimethylbenzamide, the additional ethyl group in this compound may enhance its lipophilicity and ability to interact with hydrophobic environments .
Propiedades
Número CAS |
634924-12-2 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clave InChI |
WLZGIDWQSBLOAU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


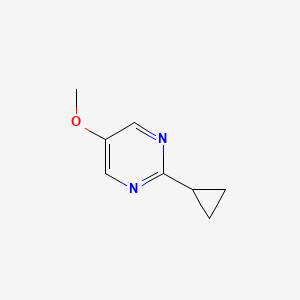
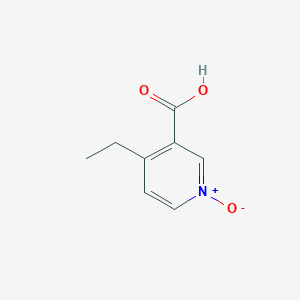
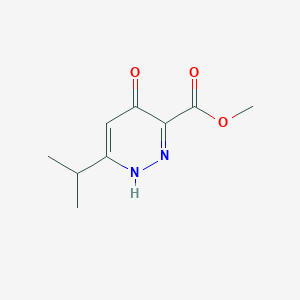
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13113130.png)



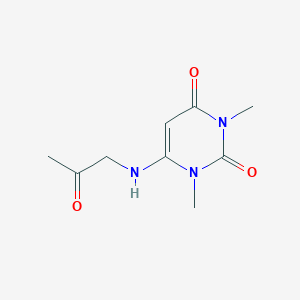
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)
